氧化氯化铝

描述

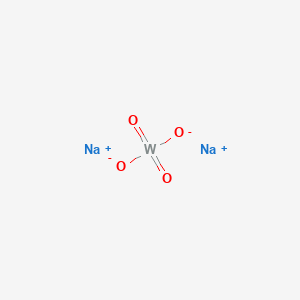

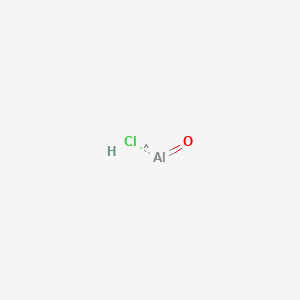

Aluminum chloride oxide, also known as Aluminum (III) chloride oxide, is an inorganic compound . It is often referred to as Aluminum trichloride . The molecular formula of Aluminum Chloride Oxide is AlClO . The average mass of Aluminum Chloride Oxide is 78.434 Da .

Synthesis Analysis

Aluminum Chloride is typically manufactured through the exothermic reaction of aluminum metal with chlorine or hydrochloric acid . The chemical reaction can be expressed as follows: 2Al + 6HCl -> 2AlCl3 + 3H2 . This reaction produces hydrogen gas and aluminum chloride . Large-scale production often involves the use of chlorine, which results in a purer product .

Molecular Structure Analysis

Each unit of Aluminum Chloride consists of one atom of aluminum and three atoms of chlorine . The molecular shape of Aluminum Chloride is trigonal planar .

Chemical Reactions Analysis

Aluminum Chloride is a Lewis acid . Lewis acids are compounds that can accept an electron pair, which allows Aluminum Chloride to act as a catalyst in many chemical reactions . In its anhydrous (without water) form, it is a powerful dehydrating agent . It is also deliquescent, meaning it can absorb water from the atmosphere and dissolve in it .

Physical And Chemical Properties Analysis

Aluminum Chloride appears as a white or pale yellow solid, depending on its purity . It is soluble in water, hydrogen chloride, ethanol, chloroform, and carbon tetrachloride . It is slightly soluble in benzene . It is a silvery-white powder but sometimes turns yellow if it is contaminated by ferric chloride . It tends to absorb water easily (hygroscopic) to form monohydrate or hexahydrate .

科学研究应用

铝合金的腐蚀和钝化:铝及其合金在硝酸溶液中表现出钝化,氯离子的存在会影响钝化过程和耐腐蚀性 (Al-Kharafi 和 Badawy,1995)。

对人类肠道细胞的影响:对人类肠道细胞系的研究表明,包括氧化物在内的铝的颗粒形式被细胞吸收,影响氧化应激途径和金属稳态,这突出了其对人类健康的潜在影响 (Sieg 等人,2018)。

氧化膜化学和耐腐蚀性:铝表面氧化膜的化学成分(包括含有 AlO(OH) 的成分)会影响其耐腐蚀性,尤其是在酸性氯化物溶液中 (Lee 和 Pyun,1995)。

毒性研究:氯化铝在大鼠中表现出神经毒性作用,导致认知缺陷和神经精神疾病。这强调了其对大脑健康的影响 (Liaquat 等人,2019)。

阳极氧化铝 (AAO) 膜:这些膜在纳米技术中具有应用,包括作为纳米材料和器件的模板,以及在生物/化学传感器中,突出了其在材料科学中的多功能性 (Poinern 等人,2011)。

铝的阳极氧化工艺:对铝阳极氧化工艺的研究,包括在电解液中使用氯化钠,提供了优化阳极氧化铝层形成的见解 (Vagaská 等人,2016)。

离子液体电解质中的铝阳极:具有薄氧化膜的铝在铝离子电池中作为有效的阳极,提供高容量和稳定的性能 (Choi 等人,2017)。

生物医学应用中的文献计量分析:氧化铝纳米粒子(包括在生物医学应用中)已被广泛研究,表明其在该领域的广泛适用性 (Rufaida 和 Nandiyanto,2022)。

铝腐蚀和能量传递:铝的溶解,尤其是在氯化物溶液中,涉及复杂的能量传递过程,这对于理解腐蚀机制至关重要 (Foley 和 Nguyen,1982)。

离子在铝上的吸附:研究硫酸根和氯离子在铝上的吸附有助于理解铝表面钝化膜上的相互作用 (Kolics 等人,1998)。

作用机制

安全和危害

Aluminum Chloride is classified as a hazardous substance and can cause severe burns and eye damage . Therefore, it should be handled with care, using appropriate personal protective equipment . When combined with water or when inhaled, it can result in harmful effects . It is hygroscopic, meaning it absorbs moisture from the air, which can lead to the release of heat and corrosive hydrochloric acid .

未来方向

The Chloride process, which involves the use of Aluminum Chloride, is being reassessed for its potential for development as efficient production of high-purity aluminum in moderate amounts rather than as a large-scale technology and an alternative to the Bayer–Hall—Héroult cycle . This process has the potential to be more energy-efficient and have a lower carbon footprint compared to the traditional Hall–Héroult process .

属性

InChI |

InChI=1S/Al.ClH.O/h;1H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFNDFNHIBULHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlClHO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065549 | |

| Record name | Aluminum chloride oxide (AlClO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum chloride oxide | |

CAS RN |

13596-11-7 | |

| Record name | Aluminum chloride oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum chloride oxide (AlClO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum chloride oxide (AlClO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium chloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。